molecular formula C11H14N4O B1475976 3-Azido-1-(4-methoxybenzyl)azetidine CAS No. 2097976-94-6

3-Azido-1-(4-methoxybenzyl)azetidine

Cat. No.: B1475976
CAS No.: 2097976-94-6
M. Wt: 218.26 g/mol
InChI Key: VSVZZPIRRMJNLI-UHFFFAOYSA-N
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Description

3-Azido-1-(4-methoxybenzyl)azetidine (CAS 2097976-94-6) is a chemical building block of interest in synthetic and medicinal chemistry research. With a molecular formula of C11H14N4O and a molecular weight of 218.26 g/mol, this compound features both an azetidine ring and an azide functional group . The azide group is particularly valuable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making this molecule a versatile intermediate for the synthesis of more complex molecules containing a 1,2,3-triazole ring, which is a privileged structure in drug discovery . The 4-methoxybenzyl (PMB) protecting group on the azetidine nitrogen can be selectively removed under specific conditions, allowing for further functionalization of the azetidine ring. This compound is recommended to be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) to maintain stability . This product is intended for research purposes as a synthetic intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

3-azido-1-[(4-methoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-16-11-4-2-9(3-5-11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVZZPIRRMJNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-(4-methoxybenzyl)azetidine Precursors

The initial step is to prepare the azetidine ring bearing the 4-methoxybenzyl substituent at the nitrogen. Common methods involve:

  • Mesylation of appropriate diols followed by intramolecular cyclization: For example, starting from 1,3-butanediol derivatives, mesylation yields bis-mesylated intermediates which upon treatment with 4-methoxybenzylamine undergo nucleophilic substitution and cyclization to form the azetidine ring with N-(4-methoxybenzyl) substitution. This approach has been shown to provide moderate to good yields (around 50-65%) with good stereochemical control.

  • Thermal isomerization of aziridine intermediates: Aziridines bearing suitable substituents can be thermally isomerized in solvents like DMSO or acetonitrile at elevated temperatures (around 70°C) to yield 3-substituted azetidines, including N-(4-methoxybenzyl) derivatives. This method allows access to 3-bromoazetidines, which can be further functionalized.

  • Reduction of imine intermediates: N-(4-methoxybenzyl) imines can be reduced using hydride reagents such as lithium aluminum hydride to yield the corresponding azetidine ring systems.

Introduction of the Azido Group at the 3-Position

The azido functionality at the 3-position is typically introduced by substitution of a suitable leaving group (e.g., mesylate, bromide) with azide ion (N3−). Key methods include:

  • Nucleophilic substitution of 3-halo or 3-mesyl azetidine derivatives: The 3-position halide or mesylate azetidine intermediate is reacted with sodium azide (NaN3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-80°C) to afford the 3-azidoazetidine compound.

  • Direct azidation of azetidine precursors: In some protocols, azidation reagents (e.g., diphenylphosphoryl azide or trimethylsilyl azide) can be used to convert 3-amino or 3-hydroxy azetidines into 3-azido derivatives under mild conditions.

Representative Detailed Synthetic Procedure (Adapted from Patent WO2000063168A1)

Step Reagents & Conditions Description Yield (%)
1. Preparation of N-(4-methoxybenzyl)azetidine mesylate 4-Methoxybenzylamine, mesyl chloride, base (e.g., triethylamine), methylene chloride solvent, 0-5°C to room temp Formation of mesylate intermediate via mesylation of hydroxyazetidine precursor 70-80%
2. Azide substitution Sodium azide (NaN3), DMF, 50-80°C, 12 hours Nucleophilic substitution of mesylate by azide ion to form 3-azido derivative 60-75%
3. Purification Extraction, drying over MgSO4, silica gel chromatography Isolation of pure 3-azido-1-(4-methoxybenzyl)azetidine -

This route is scalable and allows for the preparation of gram-scale quantities of the target compound with high purity.

Alternative Synthetic Routes and Optimization

  • Hydrogenation and reduction steps: Reduction of azido groups to amines can be performed using palladium on carbon (Pd/C) catalysts under hydrogen atmosphere in methanol solvent. This step is reversible if the azido group is introduced later in the synthesis, allowing for intermediate amine protection and functionalization.

  • Thermal isomerization of aziridines: Starting from aziridine intermediates, thermal rearrangement in solvents like acetonitrile can yield 3-bromoazetidines, which can then be converted to azido derivatives by azide substitution.

  • Use of protecting groups: The N-(4-methoxybenzyl) group itself can serve as a protecting group for the azetidine nitrogen during azidation steps, preventing side reactions and improving selectivity.

Data Table Summarizing Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range Notes
Mesylation + Azide substitution N-(4-methoxybenzyl)azetidin-3-ol Mesyl chloride, NaN3 0-5°C (mesylation), 50-80°C (azidation) 60-80% combined Common, scalable
Thermal isomerization of aziridine 3-bromoaziridine derivatives Heat in DMSO or acetonitrile 70°C, 12 h Moderate Requires halide precursor
Reduction and re-azidation 3-aminoazetidine derivatives Pd/C hydrogenation, NaN3 Room temp hydrogenation, 50-80°C azidation Variable Allows functional group manipulation

Research Findings and Considerations

  • The azidation step is sensitive to reaction conditions; higher temperatures and prolonged reaction times improve conversion but may lead to side reactions or decomposition.

  • Use of polar aprotic solvents such as DMF or DMSO enhances azide nucleophilicity and substitution efficiency.

  • The presence of the 4-methoxybenzyl group on the nitrogen stabilizes the azetidine ring and facilitates purification through crystallization or chromatography.

  • Hydrogen chloride gas treatment can be used to form hydrochloride salts of azetidine derivatives, improving stability and handling.

  • Analytical monitoring such as NMR spectroscopy and mass spectrometry is essential to confirm the substitution and purity of the azido compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1-(4-methoxybenzyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido-functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-Azido-1-(4-methoxybenzyl)azetidine involves its reactivity due to the azido group and the strained azetidine ring. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The ring strain in the azetidine ring makes it susceptible to ring-opening reactions, which can be exploited in various synthetic applications .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., 4-methoxybenzyl) increase stability and lipophilicity, whereas electron-withdrawing groups (e.g., 3,4-dichlorobenzyl) enhance electrophilicity and antimicrobial activity .
  • Synthetic Efficiency : Silphos-mediated reactions achieve high yields (e.g., 92% for compound 3l in ), but azide-containing derivatives like this compound require precise control to avoid side reactions.
  • Biological Relevance : Derivatives with bulky aromatic substituents (e.g., 4-nitrophenyl) show enhanced antibacterial activity, while azide-functionalized variants are pivotal in targeted drug delivery .

Reactivity and Functional Comparisons

  • Redox Properties : The 4-methoxybenzyl group in this compound likely stabilizes radical intermediates during redox processes, contrasting with dichlorobenzyl derivatives, where chlorine atoms may lower oxidation barriers .
  • Ring-Opening Dynamics : Quantum-chemical studies suggest that electron-deficient azetidines (e.g., dichlorobenzyl-substituted) undergo faster ring-opening upon one-electron reduction, critical in DNA repair models .
  • Click Chemistry : The azide group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature less explored in ethoxy- or tosyl-substituted analogs .

Pharmacological Potential

  • Lipophilicity : The 4-methoxybenzyl group confers higher logP values compared to cyclopropylmethyl or methoxyethyl substituents, improving blood-brain barrier penetration .
  • Toxicity Profile : Chlorinated derivatives (e.g., 3,4-dichlorobenzyl) may exhibit higher cytotoxicity due to reactive intermediates, whereas methoxy-substituted analogs are generally better tolerated .

Research Findings and Implications

  • DNA Repair Models : Azetidine derivatives with redox-active substituents (e.g., 4-methoxybenzyl) show promise in mimicking DNA lesion repair mechanisms, particularly in photoinduced cycloreversion studies .
  • Drug Design : The versatility of this compound in modular synthesis makes it a superior candidate for prodrug development compared to rigid analogs like spiroazetidines (e.g., compound 3m in ) .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Key Spectral Data (IR, NMR)
Azide IntroductionNaN₃, DMF, 70°C, 8h75–88IR: 2139 cm⁻¹ (azide stretch); ¹H NMR: δ 5.16 (s, -CH₂-)

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

  • ¹H/¹³C NMR : Look for the 4-methoxybenzyl group signals (e.g., δ 3.86 ppm for -OCH₃ and aromatic protons at δ 7.20 ppm) and azetidine ring protons (e.g., δ 5.16 ppm for -CH₂-) .
  • IR Spectroscopy : Confirm the azide group via a strong absorption band at ~2139 cm⁻¹ .
  • HRMS : Match the molecular ion peak (e.g., [M]+ at m/z 238.0961 for C₁₂H₁₀N₆) .

Advanced: How can reaction conditions be optimized for introducing the azide group while minimizing side reactions?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature (40–80°C), solvent (DMF vs. DMSO), and azide stoichiometry (1.0–3.0 equiv) to identify optimal yield and purity .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NaN₃ reactivity in non-polar media.
  • Side Reaction Mitigation : Monitor for elimination products (e.g., alkene formation) via GC-MS and adjust base strength (e.g., use K₂CO₃ instead of stronger bases) .

Q. Table 2: Optimization Variables

VariableTest RangeImpact on Yield
Temperature50–90°C>80°C reduces selectivity
NaN₃ Equiv1.0–2.51.5 equiv optimal
SolventDMF/DMSODMF gives higher yields

Advanced: What computational methods predict the reactivity or stability of this compound?

Methodological Answer:

  • DFT Calculations : Model the azide group’s electrophilicity and ring strain in the azetidine core using Gaussian09 with B3LYP/6-31G(d) basis sets. Predict thermal stability and decomposition pathways .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions (e.g., ethyl acetate/hexane mixtures) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Lab Practices : Use blast shields, avoid metal spatulas (risk of explosive azide-metal complexes), and conduct reactions in fume hoods .
  • Storage : Keep at 2–8°C in airtight containers with desiccants to prevent moisture-induced decomposition .

Advanced: How can this compound be utilized in click chemistry applications?

Methodological Answer:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with terminal alkynes (e.g., propargyl alcohol) using CuSO₄/sodium ascorbate in THF/H₂O (1:1) to form 1,2,3-triazoles. Monitor via TLC (Rf shift from 0.58 to 0.35) .
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives for metal-free bioconjugation, ideal for sensitive biological systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Azido-1-(4-methoxybenzyl)azetidine
Reactant of Route 2
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3-Azido-1-(4-methoxybenzyl)azetidine

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